

Application Notes and Protocols: The Role of Imidazole Aldoximes in Butyrylcholinesterase Catalysis

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Compound of Interest

Compound Name: *1H-Imidazole-2-carboxaldehyde oxime*

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Introduction

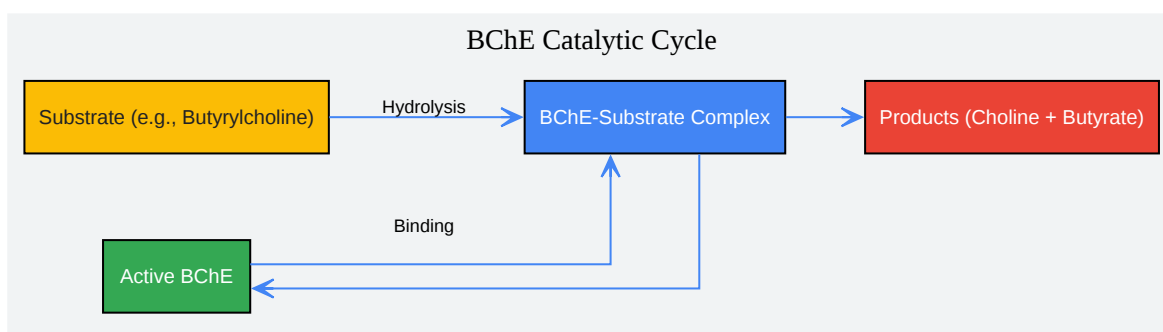
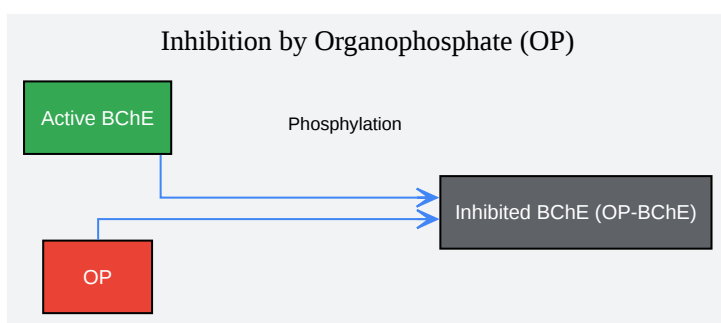
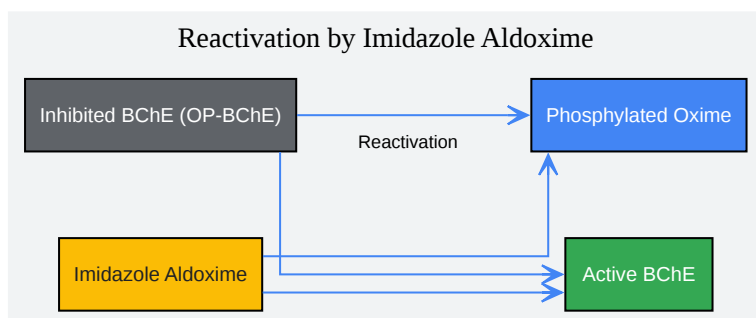
Butyrylcholinesterase (BChE), a serine hydrolase present in human plasma, plays a crucial role in scavenging organophosphorus (OP) compounds, such as nerve agents and pesticides. However, this action is stoichiometric, meaning each molecule of BChE can only bind to one molecule of the OP agent, leading to its irreversible inhibition. Imidazole aldoximes represent a promising class of reactivators that can restore the catalytic activity of OP-inhibited BChE.^{[1][2][3][4][5][6]} This application note details the role of imidazole aldoximes in BChE catalysis, provides quantitative data on their efficacy, and outlines experimental protocols for their study.

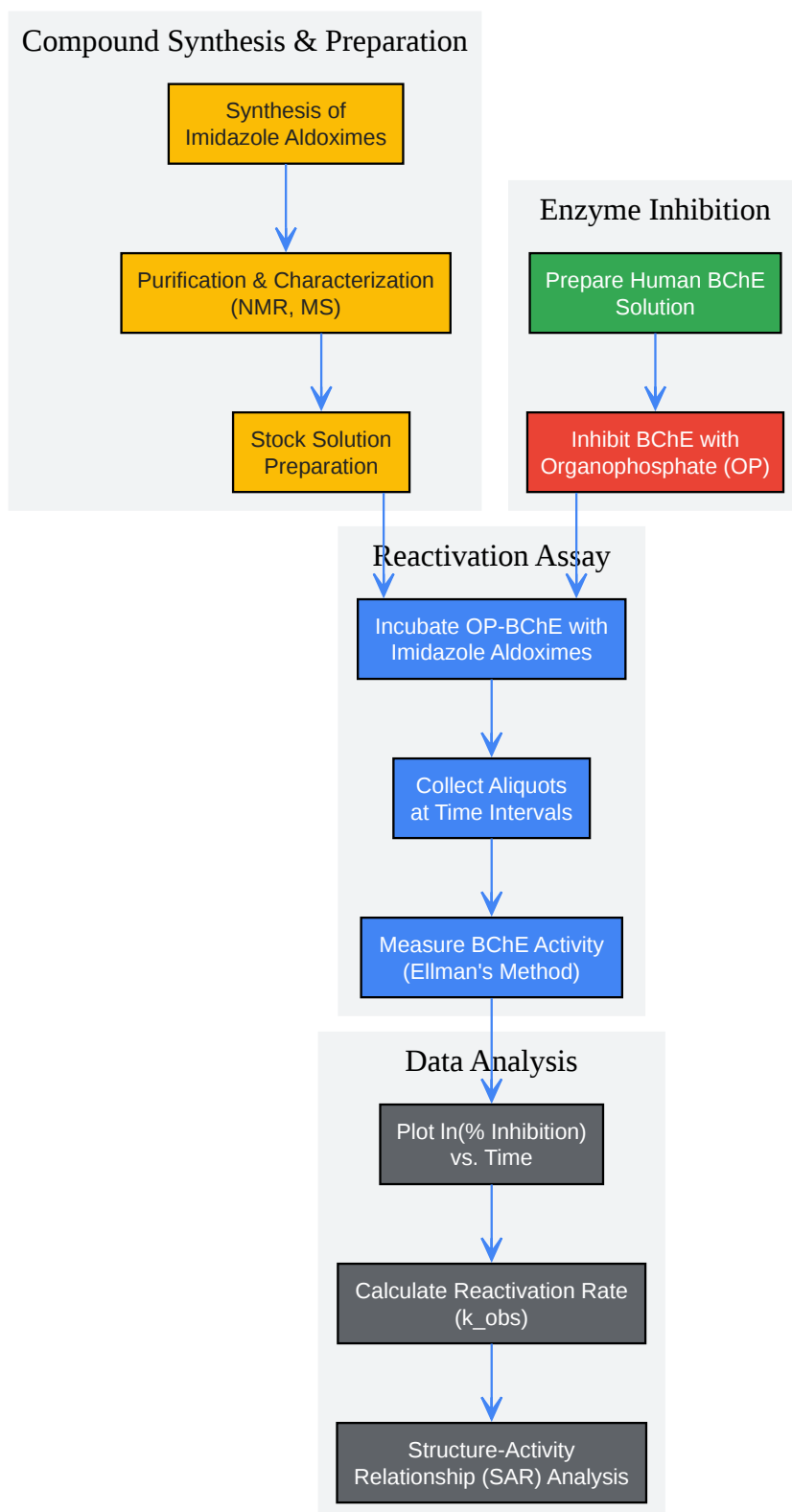
The reactivation of OP-inhibited BChE by imidazole aldoximes transforms the enzyme from a simple stoichiometric bioscavenger into a catalytic one.^{[1][2][4]} This is achieved through the nucleophilic attack of the aldoxime on the phosphorus atom of the OP-BChE conjugate, which displaces the OP moiety and regenerates the active enzyme. This process allows a single BChE molecule to detoxify multiple OP molecules.

Mechanism of Action and Signaling Pathway

The catalytic cycle of BChE involves the hydrolysis of choline-based esters. When exposed to organophosphates, the active site serine is phosphorylated, rendering the enzyme inactive. Imidazole aldoximes, particularly uncharged tertiary imidazole aldoximes, have been shown to be effective reactivators of OP-inhibited BChE.^{[1][2][4]} The proposed mechanism involves the deprotonated oxime acting as a potent nucleophile that attacks the phosphorus atom of the OP-BChE conjugate. This leads to the formation of a phosphorylated oxime and the regeneration of the active BChE enzyme.

In contrast, their quaternary N-methyl imidazolium analogues, which are charged, show reduced efficacy for BChE reactivation. This is attributed to the ion pairing of the cationic imidazolium with Aspartate 70 in the BChE active site, which may alter the alignment of the aldoxime for an efficient nucleophilic attack.^{[1][2][5][6]}





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